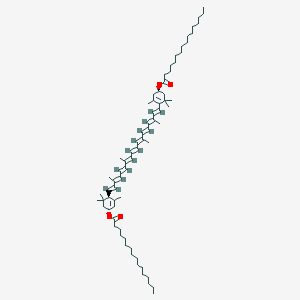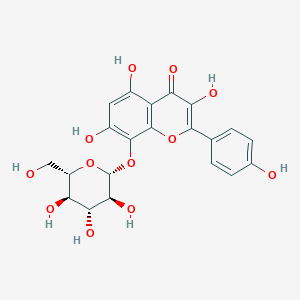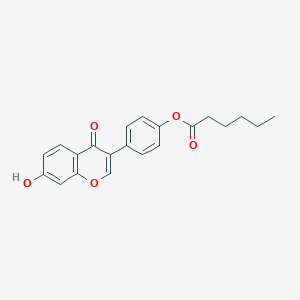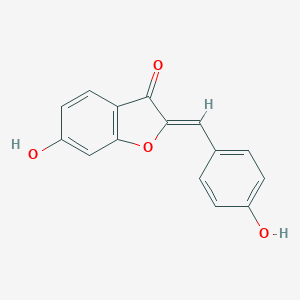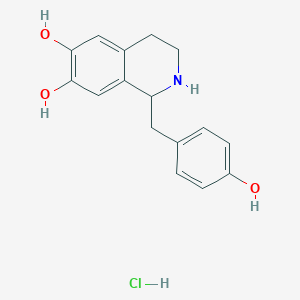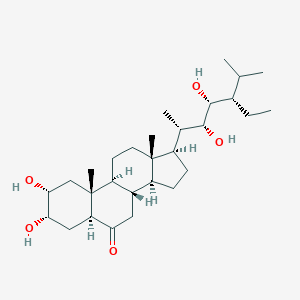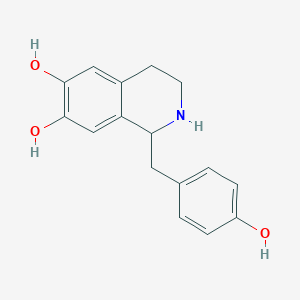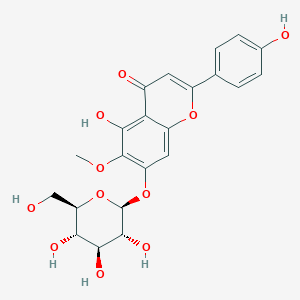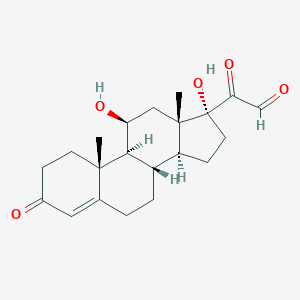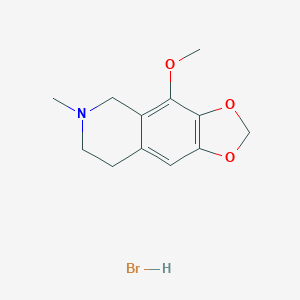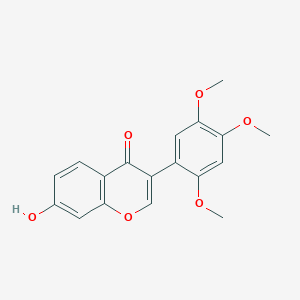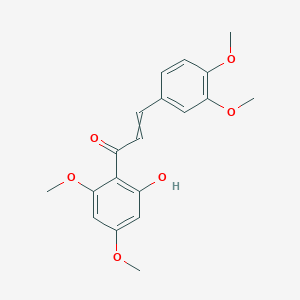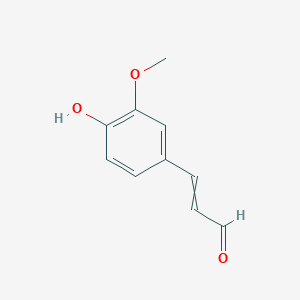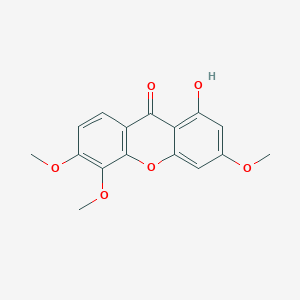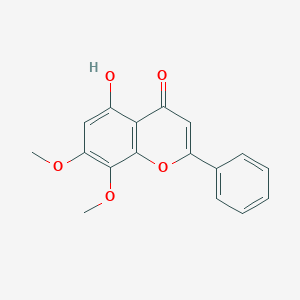
Moslosooflavone
Übersicht
Beschreibung
Moslosooflavone is a flavonoid isolated from Andrographis paniculata . It has anti-hypoxia and anti-inflammatory activities . It can significantly prolong the survival time of hypoxic mice and notably inhibits the transcriptional activity of NF-kappaB in LPS/IFN-gamma stimulated RAW 264.7 macrophages .
Molecular Structure Analysis
The molecular structure of Moslosooflavone consists of a C17H14O5 formula . It has a three-dimensional structure that can combine with the active site residues in Nrf2 or HO-1 via hydrogen bonding, π–π interactions, and hydrophobic interactions .Physical And Chemical Properties Analysis
Moslosooflavone is a light yellow powder . It is soluble in methanol . Its molecular weight is 298.3 .Wissenschaftliche Forschungsanwendungen
Neuroprotection Against Hypobaric Hypoxia
Moslosooflavone has been studied for its protective effects against brain injury induced by hypobaric hypoxia (HH). This condition, which can occur at high altitudes, leads to decreased oxygen levels in the brain and subsequent damage. Research indicates that Moslosooflavone can suppress oxidative stress, neuroinflammation, energy metabolism disorder, and apoptosis, thereby protecting the brain .
Key Findings::Potential Therapeutic Applications
The findings from the study on Moslosooflavone’s neuroprotective role suggest potential therapeutic applications. It could be developed as a candidate drug for preventing and treating HH-induced brain damage, which is significant for individuals exposed to high-altitude environments or patients suffering from conditions that mimic such hypoxic states .
Flavonoid Biosynthesis in Plants
While not directly related to Moslosooflavone, flavonoids, in general, are an important class of secondary metabolites in plants. They contribute to plant growth, development, and have applications in food and medicine. Understanding the biosynthesis of flavonoids like Moslosooflavone can lead to advancements in agricultural and pharmaceutical industries .
Applications in Agriculture::Wirkmechanismus
Target of Action
Moslosooflavone, a flavonoid isolated from Andrographis paniculata , primarily targets CYP1A1, CYP1A2, and CYP1B1 . These are key enzymes involved in the metabolism of various substances within the body.
Mode of Action
Moslosooflavone interacts with its targets (CYP1A1, CYP1A2, and CYP1B1) to exert its effects . It has been found to suppress oxidative stress and neuroinflammation, maintain the balance of energy metabolism, and inhibit cell apoptosis .
Biochemical Pathways
Moslosooflavone affects several biochemical pathways. It alleviates oxidative stress by reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), and elevating the levels of antioxidant enzymes and glutathione (GSH) in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances energy metabolism by markedly enhancing the ATPase activities and phosphokinase (PK), ATP contents, while reducing lactate dehydrogenase (LDH) activity and lactate dehydrogenase (LD) in HH-exposed brains of mice . Furthermore, it suppresses inflammation by reducing the contents of TNF-α, IL-1β, and IL-6 .
Result of Action
Moslosooflavone has been found to protect against brain injury induced by hypobaric hypoxia (HH) in mice . It improves HH-induced brain histopathological changes . In addition, it notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, while dramatically increasing the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .
Action Environment
The action of Moslosooflavone is influenced by environmental factors such as hypobaric hypoxia (HH), which is the main characteristic of high altitude environments . HH reduces the oxygen tension of the body’s oxygen transport chain, inducing an array of physiological changes . The brain, which has high oxygen consumption, high contents of unsaturated fatty acids, and weak antioxidant defense, is the most susceptible organ affected by HH .
Zukünftige Richtungen
The current studies indicate that Moslosooflavone has potential therapeutic effects against brain injury induced by hypobaric hypoxia (HH). Future research could focus on further elucidating the pathways involved in the biosynthesis of flavonoids like Moslosooflavone and better understanding their functions and potential uses .
Eigenschaften
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSBQVBFDTNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189221 | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-7,8-dimethoxyflavone | |
CAS RN |
3570-62-5 | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3570-62-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Moslosooflavone and what is its significance?
A1: Moslosooflavone is a naturally occurring flavone, first isolated from the plant Mosla soochowensis Matsuda. [, ] It has shown promising biological activities in various studies, particularly in protecting against hypobaric hypoxia-induced brain injury [], inhibiting the growth of esophageal cancer cells [], and preventing oxidative stress and bone loss in simulated microgravity [].
Q2: How does Moslosooflavone exert its protective effects against hypobaric hypoxia-induced brain injury?
A2: Research suggests that Moslosooflavone may protect against brain injury induced by hypobaric hypoxia through multiple mechanisms, including:
- Suppression of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes and glutathione (GSH). []
- Reduction of Neuroinflammation: It decreases the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain. []
- Maintenance of Energy Metabolism: It enhances ATPase activity, increases ATP content, and reduces lactate dehydrogenase (LDH) activity, thereby supporting energy production in the brain. []
- Inhibition of Apoptosis: It downregulates pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2. []
Q3: What is the role of Moslosooflavone in protecting against simulated microgravity-induced bone loss?
A3: Studies have shown that Moslosooflavone can prevent the shortening of primary cilia in osteoblasts exposed to simulated microgravity. [] This is significant because shortened primary cilia are linked to increased expression of the calcium channel TRPV4, leading to calcium overload, oxidative stress, and ultimately, bone loss. By protecting primary cilia, Moslosooflavone helps maintain normal calcium levels and prevents the cascade of events leading to bone damage. []
Q4: Could you elaborate on the structural characteristics of Moslosooflavone?
A4: Moslosooflavone is a 5-hydroxy-7,8-dimethoxyflavone. [] Although its exact molecular weight is not mentioned in the provided abstracts, it can be calculated based on its molecular formula.
Q5: How does the structure of Moslosooflavone relate to its antioxidant activity?
A5: While the provided abstracts don't delve into specific structure-activity relationships for Moslosooflavone, one study comparing various flavones suggests that the presence of a C-8 hydroxyl group is crucial for potent antioxidant activity. [] This insight could guide further research exploring how structural modifications to Moslosooflavone might impact its antioxidant potential.
Q6: Has Moslosooflavone been investigated for its potential in treating cancer?
A6: Yes, a study using network pharmacology and experimental validation revealed that Moslosooflavone, along with other compounds from Andrographis paniculata, could potentially target key proteins involved in esophageal cancer cell growth. [] The study demonstrated that treatment with an extract containing Moslosooflavone reduced the expression of EGFR and AKT genes in esophageal cancer cells. []
Q7: Can Moslosooflavone be synthesized, or is it only obtained from natural sources?
A7: Moslosooflavone can be synthesized. A study reported a convergent synthesis route starting from chrysin, a readily available flavone. [] This synthetic approach allows for a more controlled and potentially scalable production of Moslosooflavone compared to extraction from natural sources.
Q8: What are the potential applications of Moslosooflavone in drug discovery and development?
A8: The research suggests that Moslosooflavone holds potential for development in various therapeutic areas:
- Neuroprotective Agent: Its ability to combat oxidative stress, neuroinflammation, and apoptosis suggests potential for treating neurodegenerative diseases and conditions involving brain injury. []
- Treatment of Esophageal Cancer: Its ability to inhibit the growth of esophageal cancer cells warrants further investigation for developing targeted therapies. []
- Preventing Bone Loss: Its protective effect on primary cilia and subsequent prevention of oxidative stress in osteoblasts makes it a potential candidate for preventing bone loss associated with microgravity or age-related conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



